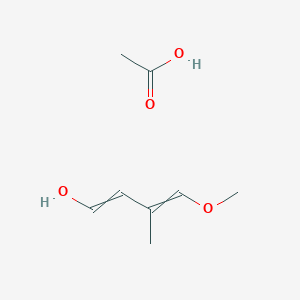
Acetic acid;4-methoxy-3-methylbuta-1,3-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-methoxy-3-methylbuta-1,3-dien-1-ol is an organic compound with a unique structure that combines the properties of acetic acid and a methoxy-substituted butadiene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methoxy-3-methylbuta-1,3-dien-1-ol typically involves the reaction of 4-methoxy-3-methylbuta-1,3-diene with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the process and ensure high yield and purity. Common catalysts used in such reactions include acids or bases, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-methoxy-3-methylbuta-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group and the double bonds in the butadiene moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogens, acids, or bases can act as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;4-methoxy-3-methylbuta-1,3-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-methoxy-3-methylbuta-1,3-dien-1-ol involves its interaction with specific molecular targets. The methoxy and butadiene moieties can interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3-methylbuta-1,3-dien-1-ol
- Acetic acid;4-methoxy-2-methylbuta-1,3-dien-1-ol
- Acetic acid;4-methoxy-3-ethylbuta-1,3-dien-1-ol
Uniqueness
Acetic acid;4-methoxy-3-methylbuta-1,3-dien-1-ol is unique due to the specific positioning of the methoxy and methyl groups on the butadiene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
62285-93-2 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
acetic acid;4-methoxy-3-methylbuta-1,3-dien-1-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c1-6(3-4-7)5-8-2;1-2(3)4/h3-5,7H,1-2H3;1H3,(H,3,4) |
InChI Key |
DAMUPMXTDYCXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC)C=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















